molecular formula C24H17NO5 B2616139 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide CAS No. 883953-86-4

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide

Cat. No.: B2616139
CAS No.: 883953-86-4
M. Wt: 399.402
InChI Key: JZGVDYMSTNXVBC-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide is a complex organic compound that features a benzodioxole moiety, a chromenone core, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the benzodioxole moiety and the phenylacetamide group. Key steps include:

    Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzodioxole Moiety: This step often involves the use of catechol and dihalomethanes in the presence of a base such as sodium hydroxide.

    Attachment of the Phenylacetamide Group: This can be done through amide bond formation using reagents like chloroacetyl chloride and secondary amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce carbonyl groups to alcohols or amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, antibacterial, and antioxidant properties.

    Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly for cancer treatment.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The benzodioxole and chromenone moieties are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Amuvatinib Derivatives: These compounds share the benzodioxole moiety and have shown potential in cancer treatment.

    Benzodioxole Derivatives: These include various compounds with similar structural features and biological activities.

Uniqueness

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-21(12-15-6-2-1-3-7-15)25-24-22(16-10-11-19-20(13-16)29-14-28-19)23(27)17-8-4-5-9-18(17)30-24/h1-11,13H,12,14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGVDYMSTNXVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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